2-Isopropyl-6-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-6-4-5-8(3)10-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLWJASBYKVUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509980 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51487-37-7 | |
| Record name | 2-Methyl-6-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Direct Functionalization and Alkylation Strategies
Direct functionalization methods offer an efficient way to introduce alkyl groups onto a pre-existing pyridine (B92270) core. These strategies are often favored for their atom economy and straightforward approach.
Phase-Transfer Catalyzed Alkylation of Methyl Pyridines
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants in different phases, typically an aqueous and an organic phase. ijirset.combiomedres.us This method can be applied to the alkylation of methylpyridines. In this context, a methylpyridine, such as 2,6-lutidine, can be deprotonated at one of the methyl groups by a strong base in the aqueous phase. The resulting carbanion is then transferred to the organic phase by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB). nih.govresearchgate.net In the organic phase, the carbanion reacts with an alkylating agent, like an isopropyl halide, to yield the desired 2-isopropyl-6-methylpyridine. The catalyst then returns to the aqueous phase to repeat the cycle. This method offers mild reaction conditions and can lead to high yields. nih.gov
Table 1: Key Features of Phase-Transfer Catalyzed Alkylation
| Feature | Description |
| Catalyst | Typically quaternary ammonium or phosphonium (B103445) salts. |
| Reactants | A methylpyridine and an alkylating agent. |
| Solvent System | Biphasic, usually water and an organic solvent. |
| Advantages | Mild conditions, high yields, and suitability for industrial applications. ijirset.com |
Regioselective Alkylation via Grignard Reagents and Organometallic Intermediates
Grignard reagents and other organometallic intermediates provide a powerful tool for the regioselective alkylation of pyridines. One common strategy involves the reaction of a Grignard reagent with a pyridine N-oxide. For instance, the addition of an isopropyl Grignard reagent (isopropylmagnesium bromide or chloride) to pyridine-N-oxide derivatives can lead to the formation of 2-substituted pyridines. organic-chemistry.org A subsequent deoxygenation step is then required to obtain the final product.
Recent advancements have also demonstrated the use of "Turbo Grignard" reagents, such as isopropylmagnesium chloride lithium chloride complex, for the functionalization of halopyridines. mdpi.com This approach allows for the selective displacement of a halogen atom with an isopropyl group. Furthermore, the combination of Grignard reagents with copper catalysis enables the transformation of heterocyclic N-oxides into 2-alkyl substituted N-heterocycles. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of substrate, reagent, and reaction conditions, allowing for the specific synthesis of this compound from appropriate precursors. acs.org
Minisci-Type Reactions and Related Radical Alkylation Protocols
The Minisci reaction is a classic method for the radical alkylation of electron-deficient heteroarenes, including pyridines. nsf.gov This reaction involves the generation of an alkyl radical, which then adds to the protonated pyridine ring. The resulting radical cation is then oxidized to the final product. Isopropyl radicals can be generated from various precursors, such as from the oxidative decarboxylation of isovaleric acid or from tertiary alcohols. nsf.govclockss.org
The regioselectivity of the Minisci reaction is influenced by both steric and electronic factors. nih.gov For a substrate like 2-methylpyridine (B31789), the reaction with an isopropyl radical would be expected to favor substitution at the 6-position, yielding this compound, due to the directing effect of the existing methyl group and the inherent reactivity of the pyridine ring positions. Recent developments in photoredox catalysis have further expanded the scope and applicability of Minisci-type reactions, allowing for milder reaction conditions. nsf.gov An enantioselective Minisci reaction has also been developed using α-hydroxy radicals, which could be adapted for the synthesis of chiral pyridine derivatives. nih.govresearchgate.net
Multicomponent and Cascade Reactions for Pyridine Ring Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like substituted pyridines. researchgate.net Several MCRs are known for the synthesis of the pyridine skeleton. For instance, the Hantzsch pyridine synthesis and its variations involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. researchgate.net By carefully selecting the starting materials, such as isobutyraldehyde (B47883) and an appropriate β-ketoester, it is possible to construct a pyridine ring with isopropyl and methyl substituents at the desired positions.
Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, can also be employed. These reactions can lead to the rapid assembly of the pyridine core from acyclic precursors. While specific examples for the direct synthesis of this compound via cascade reactions are less common, the general principles of pyridine synthesis through such pathways are well-established and could be adapted. researchgate.net Both MCRs and cascade reactions represent powerful strategies for the convergent synthesis of highly substituted pyridines. rsc.org
Biocatalytic Approaches to Pyridine Derivatives and Analogues
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is an emerging and sustainable approach in organic synthesis. numberanalytics.com Enzymes can offer high selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. acs.org While the direct biocatalytic synthesis of this compound is not widely reported, biocatalytic methods are being developed for the synthesis of various pyridine derivatives.
For example, lipase (B570770) enzymes have been shown to catalyze the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives through a multicomponent reaction. researchgate.net Whole-cell biocatalysts have been engineered for the oxyfunctionalization of 2,6-lutidine to produce 2,6-bis(hydroxymethyl)pyridine, demonstrating the potential for selective modification of methyl groups on the pyridine ring. rsc.org These examples highlight the growing potential of biocatalysis to provide environmentally friendly routes to pyridine-based compounds. nih.gov Future research may lead to the development of specific enzymes capable of the direct and selective alkylation of pyridine precursors to yield this compound.
Derivatization from Precursor Pyridine Scaffolds
The synthesis of this compound can also be achieved by modifying a pre-existing, suitably functionalized pyridine ring. This approach allows for the late-stage introduction of the desired substituents.
Common precursor scaffolds include:
N-oxides: Pyridine N-oxides are versatile intermediates in pyridine chemistry. medchemexpress.com For example, 2,6-lutidine N-oxide can be activated and subsequently reacted with organometallic reagents to introduce substituents at the 2- and 6-positions. thegoodscentscompany.comacs.orgacs.orggoogle.com
Aminopyridines: Aminopyridines can serve as precursors through various transformations. For instance, a 2-amino-6-methylpyridine (B158447) could potentially be converted to the corresponding diazonium salt, which could then be subjected to a Sandmeyer-type reaction or a radical-based deamination-alkylation sequence. prepchem.comgoogle.comdicp.ac.cnresearchgate.net
Halopyridines: Halopyridines, such as 2-chloro- or 2-bromo-6-methylpyridine, are excellent substrates for cross-coupling reactions. mdpi.com Catalytic methods, often employing palladium or nickel catalysts, can be used to couple these halopyridines with an isopropyl source, such as an isopropyl Grignard reagent or an isopropylboronic acid derivative, to form the C-C bond and yield this compound. researchgate.netacs.org
Table 2: Comparison of Precursor Derivatization Strategies
| Precursor | Key Transformation | Advantages |
| Pyridine N-oxides | Activation and reaction with nucleophiles/organometallics. | Versatile reactivity, allows for functionalization at various positions. organic-chemistry.org |
| Aminopyridines | Diazotization followed by substitution or coupling reactions. | Readily available starting materials. rsc.org |
| Halopyridines | Transition metal-catalyzed cross-coupling reactions. | High efficiency and functional group tolerance. mdpi.com |
Elucidating Chemical Reactivity and Transformation Pathways
Oxidation Reactions (e.g., to N-oxides, other oxidized forms)
The most common oxidation reaction for pyridines involves the formation of a pyridine (B92270) N-oxide at the nitrogen atom. wikipedia.org This transformation is a feature shared with tertiary amines and is typically achieved using peracids. wikipedia.orgasianpubs.org Common oxidizing agents include hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). chemicalforums.com
The oxidation of the pyridine nitrogen to an N-oxide has significant consequences for the ring's reactivity. It introduces a positive charge on the nitrogen atom, further influencing the electron distribution. wikipedia.org Pyridine N-oxides are valuable synthetic intermediates because the N-oxide group can activate the ring for further functionalization, particularly for electrophilic substitution at the C4 position and nucleophilic substitution at the C2 and C6 positions. wikipedia.orggcwgandhinagar.com The oxygen atom can later be removed by deoxygenation, for instance, with zinc dust. wikipedia.org For 2-isopropyl-6-methylpyridine, the resulting this compound N-oxide is a key intermediate in various synthetic applications.
| Oxidizing System | Typical Conditions | Product | Reference |
| Hydrogen Peroxide / Acetic Acid | 70-80°C, several hours | Pyridine N-oxide | google.com |
| Hydrogen Peroxide / Maleic Anhydride | 30-90°C | Pyridine N-oxide | google.com |
| Peracids (e.g., m-CPBA) | Varies | Pyridine N-oxide | wikipedia.org |
| Molecular Oxygen / Ruthenium Catalyst | Varies | Pyridine N-oxide | asianpubs.org |
Reduction Reactions (e.g., to dihydropyridine (B1217469) derivatives)
The pyridine ring can undergo reduction to form dihydropyridine and piperidine (B6355638) derivatives. The partial reduction to dihydropyridines is a synthetically valuable transformation, as these products are found in many biologically active molecules and serve as versatile intermediates. nih.govauburn.edu A common strategy for this dearomatization involves the activation of the pyridine ring, for example by N-alkylation, followed by reduction. auburn.edu
Recent methods have focused on the direct, selective reduction of pyridines. For instance, amine boranes have been used for the mild and selective reduction of N-heteroarenes to yield a variety of N-substituted 1,4- and 1,2-dihydropyridines. nih.gov The regioselectivity of the reduction (1,2- vs. 1,4-addition of hydrogen) can be influenced by substituents on the pyridine ring. nih.gov Another approach involves the use of triborane (B₃H₇), which coordinates to the pyridine nitrogen and facilitates nucleophilic addition at the C4 position, leading to stable dihydropyridine intermediates. rsc.org More drastic reduction conditions, such as catalytic hydrogenation over platinum or rhodium catalysts or using strong reducing agents like samarium diiodide in the presence of water, typically lead to the fully saturated piperidine ring. auburn.educlockss.org
| Reducing Agent/System | Product Type | Key Features | Reference |
| Amine Borane | 1,2- or 1,4-Dihydropyridine | Mild, selective dearomatization of N-heteroarenes. | nih.gov |
| Grignard Reagents / B₃H₇ | 4-Alkyl-1,4-dihydropyridine | Forms a stable dihydropyridine-borane adduct. | rsc.org |
| Samarium Diiodide (SmI₂) / H₂O | Piperidine | Rapid and high-yield reduction to the fully saturated ring. | clockss.org |
| Catalytic Hydrogenation (Pt, Rh) | Piperidine | Common method for complete saturation of the ring. | clockss.org |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The electronic nature of the pyridine ring dictates its behavior in substitution reactions. Due to the electron-withdrawing effect of the nitrogen atom, the ring is deactivated towards electrophilic aromatic substitution (SₑAr) compared to benzene (B151609). gcwgandhinagar.com When these reactions do occur, they are sluggish and typically direct the incoming electrophile to the C3 (or β) position, which is the most electron-rich carbon. wikipedia.org Reactions like Friedel-Crafts alkylation or acylation often fail, leading instead to reaction at the nitrogen atom. wikipedia.org
Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the C2 (α) and C4 (γ) positions. wikipedia.orggcwgandhinagar.com For this compound, the bulky alkyl groups at the C2 and C6 positions would sterically hinder direct nucleophilic attack at these sites. However, activating the ring via N-oxidation enhances reactivity towards nucleophiles at these positions. gcwgandhinagar.com A specialized type of nucleophilic substitution, known as vicarious nucleophilic substitution (VNS), allows for the introduction of alkyl groups onto electron-deficient rings like nitropyridines. acs.org
| Reaction Type | Position(s) of Attack | General Reactivity | Controlling Factors | Reference |
| Electrophilic Substitution | C3, C5 | Reluctant; ring is electron-deficient. | Nitrogen atom deactivates the ring. | wikipedia.orggcwgandhinagar.com |
| Nucleophilic Substitution | C2, C4, C6 | Favorable; ring is electron-deficient. | Nitrogen atom activates these positions for attack. | wikipedia.orggcwgandhinagar.com |
| Substitution on N-Oxide | C2, C4, C6 | Activated for both electrophilic and nucleophilic attack. | N-oxide group alters electronic distribution. | wikipedia.org |
Metal-Mediated and Cross-Coupling Reactions (as a substrate for functionalization)
Pyridine derivatives are crucial building blocks in modern organic synthesis, frequently employed as substrates in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com Reactions such as the Suzuki, Stille, and Negishi couplings are widely used to synthesize functionalized pyridines, including bipyridine structures. mdpi.com
A common pathway involves the initial halogenation of the pyridine ring, followed by a cross-coupling reaction where the halogen acts as a leaving group. However, direct C-H functionalization methods are increasingly favored as they are more atom-economical. One such powerful strategy involves the palladium-catalyzed direct arylation of pyridine N-oxides. orgsyn.org This approach avoids the need for pre-functionalization of the pyridine ring. The N-oxide activates the adjacent C-H bonds, allowing for direct coupling with an aryl partner, and the N-oxide can be subsequently removed to yield the 2-arylpyridine product. orgsyn.org Cobalt-catalyzed C(sp²)-H borylation is another important C-H functionalization method, highlighting the utility of first-row transition metals in these transformations. nih.gov
| Reaction Name | Metal Catalyst | Substrate Requirement | Bond Formed | Reference |
| Suzuki Coupling | Palladium (Pd) | Halopyridine + Organoboron reagent | C-C | mdpi.com |
| Stille Coupling | Palladium (Pd) | Halopyridine + Organotin reagent | C-C | mdpi.commdpi.com |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Halopyridine + Organozinc reagent | C-C | mdpi.com |
| Direct C-H Arylation | Palladium (Pd) | Pyridine N-oxide + Arene | C-C | orgsyn.org |
Investigations into Tautomerism and Isomerization Processes of Related Pyridine Structures
Tautomerism in heterocyclic compounds is a fundamental process that can significantly influence their chemical properties and reactivity. While simple pyridines are overwhelmingly aromatic, certain substitution patterns or environmental conditions can favor non-aromatic tautomers. A relevant example, though in a related heterocyclic system, is the enol-to-keto tautomerism observed in 2-isopropyl-6-methyl-pyrimidin-4-ol, which exists in its keto form in the solid state. nih.govnih.gov
For pyridine derivatives, a particularly interesting form of tautomerism occurs with 2-substituted pyridines upon coordination to a metal center. Research has shown that iridium and osmium complexes can induce the tautomerization of 2-methylpyridine (B31789) into a pyridylidene (an N-heterocyclic carbene or NHC) ligand. researchgate.net This process involves a formal 1,2-hydrogen shift from the methyl group at the C2 position to the pyridine nitrogen atom. researchgate.net This transformation is significant because it converts a standard pyridine ligand into a strongly donating NHC ligand, which can dramatically alter the properties and catalytic activity of the metal complex. This metal-induced tautomerization is thought to proceed via an unsaturated metal complex intermediate that facilitates the C-H activation of the alkyl substituent. researchgate.net
Coordination Chemistry and Ligand Development
Ligand Design Principles Incorporating the 2-Isopropyl-6-methylpyridine Moiety
The design of ligands incorporating the this compound moiety is guided by the desire to control the coordination environment around a metal center. The strategic placement of the bulky isopropyl and smaller methyl groups at the 2 and 6 positions of the pyridine (B92270) ring introduces significant steric hindrance. This steric crowding can be exploited to enforce specific coordination geometries, limit the number of coordinated ligands, and stabilize reactive metal centers by preventing unwanted side reactions such as dimerization. mdpi.com
Furthermore, the electronic nature of the substituents plays a crucial role. The electron-donating methyl group increases the electron density on the pyridine nitrogen, enhancing its σ-donating ability and strengthening the metal-ligand bond. Conversely, the isopropyl group, while also electron-donating, primarily exerts its influence through its steric bulk. This interplay between steric and electronic effects allows for the rational design of ligands with tailored properties for applications in catalysis and materials science. rsc.orgresearchgate.net Ligand design can also involve incorporating this pyridine unit into larger, more complex structures to create polydentate or macrocyclic systems with specific metal ion selectivity and unique coordination properties. researchgate.netrsc.org
Formation and Characterization of Metal Complexes
The this compound ligand readily forms complexes with a wide range of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting metal complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry, to elucidate their stoichiometry, coordination geometry, and electronic structure.
Stoichiometry and Coordination Geometries with Transition Metals
The stoichiometry and coordination geometries of metal complexes with this compound are heavily influenced by the size and electronic preferences of the metal ion, as well as the steric constraints imposed by the ligand.
| Metal Ion | Stoichiometry (Metal:Ligand) | Coordination Geometry |
| Cu(II) | 1:2, 1:4 | Square Planar, Distorted Octahedral researchgate.net |
| Pd(II) | 1:2 | Square Planar |
| Pt(II) | 1:2 | Square Planar |
| Fe(II) | 1:2 | Distorted Tetrahedral researchgate.net |
| Ni(II) | 1:2, 1:4 | Square Planar, Octahedral mdpi.comacs.org |
| Co(II) | 1:2 | Square Planar researchgate.net |
| Ag(I) | 1:2 | Linear |
| Cd(II) | 1:2 | Tetrahedral |
| Ru(II/III) | 1:1, 1:2 | Octahedral researchgate.netucl.ac.uk |
This table provides a generalized overview, and specific examples may vary based on reaction conditions and the presence of other coordinating species.
For instance, with smaller, square-planar favoring ions like Pd(II) and Pt(II), 1:2 complexes are common. Larger or more flexible metal ions such as Cu(II) and Ni(II) can accommodate a higher number of ligands, leading to octahedral geometries. researchgate.netacs.org In the case of iron(II) and cobalt(II), the steric bulk of the ligand can lead to the formation of distorted tetrahedral or square-planar complexes. researchgate.net
Influence of Steric and Electronic Effects of the Isopropyl and Methyl Substituents on Coordination Behavior
The steric and electronic effects of the isopropyl and methyl substituents are intrinsically linked and profoundly impact the coordination behavior of this compound.
Steric Effects: The bulky isopropyl group at the 2-position creates significant steric hindrance around the metal center. This steric crowding can:
Limit the coordination number: It often prevents the coordination of a larger number of ligands, favoring lower coordination numbers.
Influence coordination geometry: The steric repulsion between ligands can distort ideal geometries, leading to, for example, a distorted tetrahedral instead of a square planar arrangement. researchgate.net
Stabilize reactive species: By encapsulating the metal center, the bulky ligand can prevent decomposition pathways and stabilize unusual oxidation states.
Electronic Effects: The methyl group at the 6-position is an electron-donating group. This has the following consequences:
Increased ligand basicity: The methyl group increases the electron density on the pyridine nitrogen, making it a stronger Lewis base and a better σ-donor to the metal center.
Strengthened metal-ligand bond: The enhanced donor strength leads to a more stable metal-ligand bond.
The combination of a sterically demanding yet electronically donating ligand makes this compound a "hemilabile" ligand. This means it can potentially dissociate one of its coordinating arms to open up a coordination site for catalysis, while the remaining part of the ligand remains bound, ensuring the stability of the complex.
Supramolecular Assembly and Noncovalent Interactions in Metal Complexes
Beyond the primary coordination bonds, noncovalent interactions play a crucial role in the solid-state structures of metal complexes containing this compound. These interactions, including π-π stacking and C-H···π interactions, can direct the self-assembly of individual metal complexes into extended supramolecular architectures. researchgate.nettue.nl
π-π Stacking: The aromatic pyridine rings of the ligands in adjacent complex units can stack on top of each other, driven by favorable electrostatic and dispersion forces. This can lead to the formation of one-, two-, or three-dimensional networks. researchgate.netrsc.org
The nature and directionality of these noncovalent interactions can be influenced by the choice of metal ion, counter-ions, and solvent molecules present during crystallization, offering a pathway to control the solid-state organization of these materials. researchgate.net
Reactivity and Stability of Metal-Coordinated this compound Systems
The reactivity and stability of metal complexes featuring the this compound ligand are direct consequences of its steric and electronic properties. The steric bulk provided by the isopropyl group often enhances the thermal stability of the complexes by preventing decomposition pathways that require the close approach of other molecules. nih.gov This steric shielding can also be used to control the reactivity at the metal center, for example, by favoring certain catalytic pathways over others. researchgate.net
Development of Polydentate and Macrocyclic Ligands Incorporating Pyridine Units for Metal Complexation
Building upon the fundamental understanding of this compound's coordination chemistry, researchers have designed and synthesized more elaborate polydentate and macrocyclic ligands that incorporate this pyridine unit. These larger ligand frameworks are designed to bind metal ions with higher affinity and selectivity.
Macrocyclic Ligands: Incorporating the this compound moiety into a macrocyclic structure leads to ligands with a pre-organized cavity for metal ion binding. This pre-organization effect often results in exceptional thermodynamic stability and kinetic inertness of the metal complexes. rsc.orgnih.govunimi.it The size and flexibility of the macrocycle can be tailored to selectively bind specific metal ions, a key principle in the design of metal ion sensors and sequestering agents. The synthesis of these complex ligands often involves multi-step procedures, including Schiff base condensations or template-directed reactions around a metal ion. nih.gov
The development of these sophisticated ligands opens up new avenues for creating functional metal complexes with tailored properties for applications in areas such as catalysis, medical imaging, and materials science.
Catalytic Applications of 2 Isopropyl 6 Methylpyridine and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. The ligand plays a crucial role in tuning the properties of the metal center. 2,6-disubstituted pyridines, such as 2-isopropyl-6-methylpyridine, are known for their ability to support highly active and selective catalysts due to their strong σ-donating character and the steric environment they create.
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in organic synthesis. The ligand coordinated to the palladium center is critical for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. mdpi.com While direct studies extensively detailing this compound in these specific reactions are not prevalent, the principles can be understood from complexes with structurally similar sterically hindered or electron-rich ligands.
For instance, Pd(II) complexes bearing diaminophosphine ligands with bulky isopropyl or cyclohexyl groups have been shown to be active precatalysts for both Suzuki-Miyaura and Mizoroki-Heck reactions. tubitak.gov.tr These catalysts effectively couple various aryl bromides, demonstrating that steric bulk on the ligand framework is compatible with, and often beneficial for, high catalytic activity. tubitak.gov.tr Similarly, pincer-type ligands, which often incorporate a central pyridine (B92270) ring, create highly stable and active palladium complexes for Heck reactions. researchgate.net The catalytic activity of such systems underscores the importance of a robust ligand framework that can stabilize the palladium species throughout the catalytic cycle. researchgate.netdergipark.org.tr In the Suzuki-Miyaura reaction, the general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com The Heck reaction follows a related path, where after oxidative addition, an alkene inserts into the Pd-aryl bond, followed by β-hydride elimination to form the product. organic-chemistry.orgdiva-portal.org The steric and electronic properties imparted by ligands like this compound are expected to influence the rates of these elementary steps and the stability of the intermediates.
Table 1: Performance of Selected Pd(II) Complexes with Related Ligands in Cross-Coupling Reactions
| Catalyst/Ligand | Reaction Type | Substrates | Product Yield (%) | Reference |
| [PdCl2(PNN)]PF6 | Heck | Bromobenzene + Styrene | ~95% | researchgate.net |
| Pd(II)-iminophosphine complex | Suzuki | 4-Bromotoluene + Phenylboronic acid | 98% | dergipark.org.tr |
| Pd(II)-iminophosphine complex | Heck | 4-Bromotoluene + Styrene | 96% | dergipark.org.tr |
| Pd(II)-diaminophosphine complex | Suzuki | 4-Bromoacetophenone + Phenylboronic acid | 98% | tubitak.gov.tr |
| Pd(II)-diaminophosphine complex | Heck | p-Bromoacetophenone + Styrene | 98% | tubitak.gov.tr |
Pyridine-containing ligands are widely used in oxidation and reduction catalysis, where they can stabilize metal centers in various oxidation states and mediate electron transfer processes. The electron-donating nature of the alkyl substituents in this compound can enhance the stability of high-valent metal-oxo species, which are often key intermediates in oxidation reactions.
In the field of water oxidation, cobalt complexes featuring pentadentate pyridine-amine ligands demonstrate that the ligand structure is critical for catalytic activity. rsc.org A complex with a 2,6-bis[(methyl(2-pyridylmethyl)amino)methyl]pyridine ligand, which has three pyridine rings, was found to be an efficient homogeneous catalyst for water oxidation. rsc.org In contrast, replacing one pyridine ring with a non-aromatic azaalkyl group significantly lowered the catalytic activity. rsc.org This suggests that the electronic properties of the pyridine rings are directly involved in the catalytic cycle, potentially through ligand-based redox processes that assist in the generation of high-valent Co(IV) species. rsc.org Iron complexes with pyridine-containing macrocycles have also been studied as catalysts for water oxidation, where the robust ligands stabilize reactive Fe(V)=O intermediates. unimi.it
For reduction catalysis, iron and cobalt complexes with polypyridyl ligands, such as quaterpyridine (qpy), are effective for the electrochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO). acs.orgresearchgate.net Mechanistic studies reveal that the catalytic pathway is highly dependent on the interaction between the metal d-orbitals and the ligand's π*-orbitals. acs.org The ligand can act as an electron reservoir, accepting electrons and facilitating the multi-electron reduction of the substrate. The steric and electronic environment provided by ligands like this compound can be tuned to optimize the reduction potential and substrate binding. Homogeneous ruthenium complexes with pyridine-based PNP pincer ligands have also shown high efficiency in the hydrogenation of esters to alcohols. acs.org
Table 2: Examples of Pyridine-Containing Complexes in Oxidation and Reduction Catalysis
| Metal Complex | Reaction | Key Features | Reference |
| Co(N2Py3)2 | Water Oxidation | Ligand-assisted generation of Co(IV) species | rsc.org |
| [Fe(L-N4Me2)Cl2]+ | Water Oxidation | Stabilization of Fe(V)=O intermediates | unimi.it |
| [Fe(qpy)(H2O)2]2+ | CO2 Reduction | Ligand acts as an electron sink; ECE mechanism | acs.orgresearchgate.net |
| [Co(qpy)(H2O)2]2+ | CO2 Reduction | Metal-ligand orbital mixing; EEC mechanism | acs.orgresearchgate.net |
| Ru-PNP Pincer Complex | Ester Hydrogenation | Reduction of non-activated esters under mild conditions | acs.org |
A significant application of substituted pyridines in catalysis is the construction of chiral ligands for asymmetric synthesis. By introducing chiral centers into the ligand framework, it is possible to create a chiral environment around the metal ion, which can then induce enantioselectivity in the catalyzed reaction. The C2-symmetric design, where two identical chiral groups are placed at the 2- and 6-positions of the pyridine ring, is a particularly successful strategy.
This concept has been realized in the well-known PyBOX (pyridine-bis(oxazoline)) ligands, which are highly effective in a multitude of asymmetric reactions, including hydrosilylation of ketones when complexed with rhodium. acs.org Following this principle, new chiral ligands have been developed by linking two chiral imidazolidin-4-one (B167674) units to the 2- and 6-positions of a pyridine ring. beilstein-journals.org Copper(II) complexes of these tridentate ligands proved to be highly active and enantioselective catalysts for asymmetric Henry (nitroaldol) reactions. The stereochemical outcome was directly controlled by the configuration of the ligand, with the cis-ligand affording the (S)-nitroaldol (up to 97% ee) and the trans-ligand yielding the (R)-enantiomer (up to 96% ee). beilstein-journals.org Similarly, P-stereogenic pincer ligands, where a central pyridine is flanked by chiral phosphine (B1218219) groups, have been synthesized and used in ruthenium-catalyzed asymmetric hydrosilylation of ketones. rsc.org These examples demonstrate that a 2,6-disubstituted pyridine core, like that of this compound, serves as an excellent scaffold for designing powerful chiral ligands.
Table 3: Chiral Pyridine-Derived Ligands in Enantioselective Catalysis
| Ligand Type | Metal | Reaction Type | Enantiomeric Excess (ee) | Reference |
| 2,6-bis(imidazolidin-4-one)pyridine | Cu(II) | Henry Reaction | Up to 97% | beilstein-journals.org |
| C2-symmetrical bis(oxazolinyl)pyridine (PyBOX) | Rh(I) | Ketone Hydrosilylation | High (not specified) | acs.org |
| P-stereogenic PNP Pincer | Ru(II) | Ketone Hydrosilylation | Up to 66% | rsc.org |
| Pyridinooxathianes | Pd(0) | Allylic Alkylation | Up to 94% | researchgate.net |
Heterogeneous Catalysis involving Pyridine-Modified Surfaces or Supports
To overcome challenges with catalyst separation and recycling in homogeneous systems, metal complexes can be immobilized on solid supports to create heterogeneous catalysts. Pyridine derivatives are versatile for this purpose, as they can be covalently anchored to various materials, including polymers, silica, and polysaccharides. mdpi.communi.czjst.go.jp
One common strategy involves functionalizing the ligand and then grafting it onto the support before metallation. For example, a this compound scaffold could be modified, e.g., at the methyl group, to introduce a reactive handle for attachment to a solid surface. Another approach is to use polymers that already contain pyridine or similar nitrogen-based coordinating groups. A polymeric imidazole-supported palladium catalyst (MPPI-Pd) has been developed and shown to be exceptionally active for Suzuki-Miyaura and allylic arylation reactions, with turnover numbers (TONs) exceeding one million. jst.go.jp Chitosan (B1678972), a renewable polysaccharide, has also been used as a support for palladium catalysts. mdpi.com By modifying chitosan with 2,2-pyridil, a Schiff base ligand is formed that can chelate Pd(II) ions. This heterogeneous catalyst demonstrated high activity in Suzuki cross-coupling reactions under microwave irradiation and could be recycled multiple times. mdpi.com These systems combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous catalysis.
Table 4: Heterogeneous Catalysts Based on Supported Pyridine-Type Ligands
| Support Material | Ligand Type | Metal | Application | Key Advantage | Reference |
| Polymeric Imidazole | Imidazole | Pd | Suzuki, Allylic Arylation | Extremely high TON (>1,000,000) | jst.go.jp |
| Chitosan | Pyridil Schiff Base | Pd(II) | Suzuki Coupling | Renewable support, recyclable | mdpi.com |
| Silica | N/A | Pd Nanoparticles | Heck Reaction | High stability | organic-chemistry.org |
| Ion Exchange Resin | N/A | Cu(I) | Azide-Alkyne Cycloaddition | Economical, easily separable | muni.cz |
Mechanistic Studies of Catalytic Cycles and Intermediates (focus on chemical transformations)
Understanding the detailed mechanism of a catalytic reaction is crucial for rational catalyst design and optimization. For complexes involving 2,6-disubstituted pyridine ligands, mechanistic studies often focus on how the steric and electronic properties of the ligand influence key steps in the catalytic cycle.
In C-H activation reactions catalyzed by rhodium complexes, kinetic studies have shown that the coordination of a second pyridine-containing substrate can occur prior to the rate-determining C-H activation step. acs.org The presence of bulky substituents at the 2- and 6-positions, such as in 2,6-lutidine (2,6-dimethylpyridine), can affect the rate of this coordination and subsequent steps. acs.org While competitive binding was observed with less hindered pyridines, the addition of the bulky 2,6-lutidine did not inhibit the reaction rate, suggesting that its steric profile can play a complex role in substrate association and dissociation. acs.org
In the context of CO2 reduction by cobalt and iron quaterpyridine complexes, density functional theory (DFT) has provided deep insights into how metal-ligand orbital interactions dictate the entire catalytic pathway. acs.orgresearchgate.net For the cobalt catalyst, a strong interaction between the metal and ligand orbitals facilitates a two-electron reduction before CO2 binding (an EEC mechanism). In contrast, the iron complex maintains a more Lewis acidic metal center, allowing CO2 to bind after only one electron transfer (an ECE mechanism). acs.org These studies highlight that the pyridine-based ligand is not a mere spectator but an active participant that stores electrons and modulates the electronic structure of the metal center throughout the reaction.
Mechanistic investigations into pyridine(diimine) iron-catalyzed reactions have also identified catalyst deactivation pathways, such as the cleavage of C-O bonds in ether or ester substrates, which competes with the desired catalytic transformation. nih.gov Understanding these off-cycle processes is essential for developing more robust and long-lived catalysts. The steric hindrance provided by the isopropyl and methyl groups in this compound can be beneficial in preventing such deactivation pathways by sterically shielding the metal center from unwanted side reactions.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides powerful tools for investigating the properties and reactivity of molecules at the atomic and electronic levels. For 2-isopropyl-6-methylpyridine, these methods offer insights that complement experimental findings, allowing for detailed analysis of its structure, spectra, and chemical behavior.
Advanced Spectroscopic and Chromatographic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-isopropyl-6-methylpyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. One specific study reports the chemical shift for the methine proton of the isopropyl group at approximately δ 3.01 ppm. datapdf.com The expected signals for the compound would include:
A singlet for the methyl group protons attached to the pyridine (B92270) ring.
A multiplet (septet) for the single methine proton of the isopropyl group.
A doublet for the six equivalent methyl protons of the isopropyl group.
Signals in the aromatic region corresponding to the three protons on the pyridine ring.
Purity assessment by ¹H NMR is achieved by integrating the signals corresponding to the compound against those of any impurities present. The relative integrals provide a quantitative measure of purity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for each carbon atom in the methyl, isopropyl, and pyridine ring moieties. While specific experimental data for this compound is limited, the expected chemical shifts can be estimated based on data from analogous substituted pyridines. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| Pyridine-CH (aromatic) | 7.0 - 8.5 | 118 - 150 | Multiplets |
| Isopropyl-CH | ~3.01 datapdf.com | 30 - 40 | Septet |
| Ring-CH₃ | 2.4 - 2.6 | 20 - 25 | Singlet |
| Isopropyl-(CH₃)₂ | 1.2 - 1.4 | 22 - 24 | Doublet |
| Pyridine-C (quaternary) | - | 155 - 165 | - |
Note: These are predicted values based on analogous compounds and general substituent effects. Specific experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints that can confirm the presence of specific functional groups and provide structural information.
IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups are found just below 3000 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring are expected in the 1400-1610 cm⁻¹ region. electronicsandbooks.com
C-H bending: Bending vibrations for the alkyl groups will appear in the 1360-1470 cm⁻¹ range.
Ring vibrations: Characteristic pyridine ring breathing and deformation modes occur at lower wavenumbers.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The spectrum of this compound would complement the IR data, with strong bands expected for the symmetric stretching of the pyridine ring and the C-C bonds of the alkyl substituents.
Interactive Data Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1610 | IR, Raman |
| Alkyl C-H Bend | 1360 - 1470 | IR |
| Ring Breathing/Deformation | 800 - 1200 | Raman, IR |
Note: These are general ranges for substituted pyridines. The exact peak positions for this compound would require experimental measurement.
Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS/MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
When coupled with Gas Chromatography (GC-MS), complex mixtures can be separated before MS analysis. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern in electron ionization (EI) MS is predictable for alkylpyridines. Key fragmentation pathways would likely include:
Loss of a methyl group: A significant peak at [M-15]⁺ resulting from the loss of a CH₃ radical from the isopropyl group.
Benzylic cleavage: Cleavage of the C-C bond between the isopropyl group and the pyridine ring, leading to a stable pyridyl-containing cation.
McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of propene.
Studies on related dialkylpyridines confirm that the fragmentation is characteristic of the alkyl substituents and their positions on the pyridine ring. electronicsandbooks.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and conformational details.
Currently, there is no published crystal structure for this compound in the crystallographic databases. However, studies on related structures, such as palladium(II) complexes with N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine ligands, provide insight into the steric and electronic properties of the isopropyl-substituted pyridine moiety. A conformational analysis suggests that the isopropyl group's orientation relative to the pyridine ring is a key structural feature, influenced by steric hindrance with the adjacent methyl group and the nitrogen lone pair. datapdf.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Metal-Ligand Complexation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic systems like pyridine, characteristic π → π* and n → π* transitions are observed.
The UV-Vis spectrum of this compound is expected to show absorption bands typical of substituted pyridines.
A strong absorption band around 260-270 nm, corresponding to the π → π* transition of the pyridine ring. The exact wavelength and intensity are influenced by the alkyl substituents.
A weaker n → π* transition may be observed at longer wavelengths, although it is often obscured by the more intense π → π* band, especially in polar solvents.
The position of these absorption bands can shift upon complexation with metal ions, making UV-Vis spectroscopy a useful tool for studying the formation and electronic properties of metal-ligand complexes involving this compound.
Advanced Chromatographic Separations (High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)) for Mixture Analysis and Quantification
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The choice of column is critical for achieving good separation. Inert columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS), are recommended to ensure symmetrical peak shapes and stable retention times for basic compounds like pyridines. The retention time is a characteristic property under specific GC conditions (e.g., temperature program, carrier gas flow rate) and can be used for identification when compared to a standard.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for analyzing pyridine derivatives. A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the basic pyridine nitrogen. Detection is typically performed using a UV detector set to the λmax of the compound. HPLC is also a powerful tool for preparative separations to isolate pure this compound.
Synthetic Exploitation in Materials Science and Specialty Chemical Development
Role as Building Blocks for Complex Organic Molecules and Supramolecular Architectures
Building blocks are fundamental starting materials for constructing more complex molecules through various chemical reactions. cymitquimica.com Pyridine (B92270) derivatives, in particular, are crucial building blocks for synthesizing intricate organic molecules due to their unique ring structures. scbt.com The compound 2-isopropyl-6-methylpyridine serves as a foundational unit, where the pyridine ring provides a rigid scaffold and a coordination site (the nitrogen atom), while the alkyl substituents offer steric control and influence solubility and packing in the solid state.
The functionalization of this core structure, for example into derivatives like 2-isopropyl-6-methyl pyridine-2,6-dicarboxylate, creates versatile building blocks for materials science applications. bldpharm.combldpharm.com These derivatives can be used in the programmed assembly of supramolecular architectures. Supramolecular chemistry involves the association of molecules through non-covalent interactions, such as hydrogen bonding and metal coordination. acs.org N-heterocycles like pyridine are excellent candidates for these assemblies due to their ability to coordinate with metal ions. researchgate.net
The pyridine nitrogen of this compound or its derivatives can act as a ligand, binding to metal centers to form discrete coordination complexes or extended networks. google.com The steric bulk of the isopropyl and methyl groups plays a critical role in directing the self-assembly process, influencing the geometry and dimensionality of the final supramolecular structure. This controlled assembly can lead to the formation of complex architectures such as metallacycles or multidimensional coordination polymers. acs.orgrsc.org
Table 1: Examples of Architectures Utilizing Substituted Pyridine Building Blocks
| Architectural Class | Relevant Pyridine Derivative Example | Role of Pyridine Moiety | Resulting Structure |
| Complex Ligands | (4S,4'S)-2,2'-(4-Bromopyridine-2,6-diyl)bis(4-isopropyl-4,5-dihydrooxazole) smolecule.com | Provides a central, rigid core for linking functional oxazoline (B21484) units. smolecule.com | Chiral ligand for potential use in asymmetric catalysis or materials science. smolecule.com |
| Supramolecular Cages | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (bptz) acs.org | Acts as a π-acidic panel capable of anion−π interactions and metal coordination. acs.org | Forms propeller-type [Ag₂(bptz)₃]²⁺ complexes with encapsulated anions. acs.org |
| Coordination Polymers | 6-methylpyridine-2-carboxylate researchgate.net | The N-atom and carboxylate group chelate and bridge metal ions (e.g., CdII). researchgate.net | One-dimensional polymeric chains. researchgate.net |
Precursors for Polymer and Oligomer Synthesis with Tunable Properties
The this compound scaffold is a valuable precursor for polymers and oligomers, particularly coordination polymers. In these materials, the pyridine unit is repeatedly linked through coordination with metal ions, forming a polymeric chain. mdpi.com The nitrogen atom of the pyridine ring serves as a Lewis basic site that can bind to a metal center, while functional groups introduced onto the pyridine ring can bridge to adjacent metal centers.
For instance, derivatives such as 6-methylpicolinic acid (a close analogue) react with metal ions like cadmium(II) to form one-dimensional coordination polymers. researchgate.net In such a structure, the carboxylate groups bridge the metal ions, creating a polymeric backbone. researchgate.net The presence of the methyl and isopropyl groups on the pyridine ring in a this compound-based monomer would sterically influence the polymer chain's conformation, packing, and solubility, thus allowing for the tuning of the material's bulk properties.
While not directly derived from this compound, the synthesis of poly(2-isopropyl-2-oxazolines) illustrates how the isopropyl group can impart tunable properties to polymers. researchgate.net These polymers exhibit thermoresponsive behavior in solution, a property that is highly sought after for smart materials. researchgate.net This principle of using specific alkyl substituents to control polymer properties is directly applicable to polymers derived from this compound, where the isopropyl and methyl groups can be exploited to fine-tune thermal characteristics, processability, and intermolecular interactions within the final material. princeton.edu
Applications in Functional Materials (e.g., Optoelectronics, Sensors, Coordination Polymers)
The inherent electronic and structural features of the this compound core make it a component for various functional materials.
Sensors: Pyridine-containing molecules are frequently used in the design of chemical sensors. nih.gov The pyridine nitrogen can act as a binding site for analytes, particularly metal ions. This binding event can trigger a measurable signal, such as a change in fluorescence or an electrochemical response. nih.govmdpi.com For example, a sensor for the carcinogen pentachlorophenol (B1679276) (PCP) was developed using a titania/silica xerogel modified with 4-methylpyridine. mdpi.com By incorporating the this compound unit into a larger molecular framework, it is possible to create selective sensors where the alkyl groups help to form a specific binding pocket, enhancing selectivity for a target analyte. mdpi.com
Optoelectronics: Pyridine derivatives are employed in materials for optoelectronics, such as organic light-emitting diodes (OLEDs). lookchem.com For example, 2-vinylpyridine (B74390) is a ligand used in creating cycloplatinated(II) complexes that exhibit intense phosphorescence, a key property for efficient light emission. lookchem.com The electronic properties of the pyridine ring can be modulated by substituents. The electron-donating isopropyl and methyl groups on this compound can tune the energy levels of the molecule's frontier orbitals, thereby influencing the color and efficiency of light emission in optoelectronic devices. researchgate.net
Table 2: Potential Applications in Functional Materials
| Material Type | Application Area | Role of Pyridine Moiety | Tunable Property |
| Coordination Polymers mdpi.com | Catalysis, Gas Storage | Acts as a ligand to link metal centers into an extended network. mdpi.com | Porosity, catalytic activity, and structural dimensionality. researchgate.net |
| Chemical Sensors mdpi.com | Environmental Monitoring, Diagnostics | Provides a binding site (N-atom) for selective analyte detection. nih.gov | Selectivity and sensitivity of the sensor response. mdpi.com |
| Optoelectronic Materials lookchem.com | OLEDs, Lighting | Forms part of a ligand in emissive metal complexes, influencing electronic properties. lookchem.com | Emission color (wavelength), phosphorescence efficiency. researchgate.net |
Role in Industrial Synthesis of Specialty Chemicals (excluding direct agrochemical/pharmaceutical product discussion)
Pyridine and its derivatives are fundamental starting materials in the chemical industry, used in the manufacture of a wide range of specialty chemicals. nih.govwikipedia.org The 2-isopropyl-6-methyl substitution pattern is a key structural motif found in important industrial intermediates.
A prominent example is the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine. google.comgoogle.com This compound is a critical intermediate in the production of certain organophosphate esters. google.com The industrial process involves the cyclization reaction of an amidine with methyl acetoacetate (B1235776). google.com High yields of this key pyrimidine (B1678525) intermediate are achieved by conducting the reaction in a non-aqueous medium and continuously removing the water formed during the reaction. google.com
The synthesis of related structures, such as 2-methyl-6-isopropylaniline, further highlights the industrial relevance of this particular substitution pattern on an aromatic ring. patsnap.com In one process, this aniline (B41778) derivative is produced from cumene (B47948) through nitration followed by a catalytic hydrogenation step using a Cu/SiO₂ catalyst. patsnap.com Although the core is a benzene (B151609) ring instead of pyridine, the methods for constructing the 2-isopropyl-6-methyl arrangement are of significant industrial interest. These intermediates are valuable because the specific placement of the alkyl groups provides steric and electronic properties that are essential for the function of the final specialty chemical products.
Table 3: Industrial Synthesis of Related Heterocyclic Intermediates
| Target Intermediate | Key Reactants | Process Type | Industrial Significance |
| 2-Isopropyl-4-methyl-6-hydroxypyrimidine google.com | Isopropylamidine, Methyl acetoacetate google.com | Cyclization google.com | Key precursor for organophosphate compounds. google.com |
| 2-Methyl-6-isopropylaniline patsnap.com | Cumene, Mixed acid, Hydrogen patsnap.com | Nitration and Catalytic Hydrogenation patsnap.com | Intermediate for dyes and other specialty chemicals. patsnap.com |
| 2-Methylpyridine (B31789) researchgate.net | Acetylene, Nitriles researchgate.net | Cocyclization with cobalt catalysts researchgate.net | Building block for more complex substituted pyridines. wikipedia.org |
Environmental Fate and Transformation in Abiotic Systems
Hydrolytic Stability and Formation of Abiotic Transformation Products
There is a notable lack of specific data concerning the hydrolytic stability of 2-isopropyl-6-methylpyridine and the formation of its abiotic transformation products in the peer-reviewed literature. Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many pyridine (B92270) derivatives, the pyridine ring itself is relatively stable against hydrolysis under typical environmental pH and temperature conditions. nih.govfigshare.comnih.gov
Studies on other alkylpyridines or substituted pyridines sometimes show that hydrolysis can be a relevant transformation pathway, particularly if the substituents are susceptible to this reaction. nih.govfigshare.comnih.govtandfonline.com However, without dedicated studies on this compound, it is not possible to provide specific information on its hydrolysis rate or the nature of any resulting transformation products.
Sorption and Transport Mechanisms in Non-Biological Environmental Matrices (e.g., soil, sediment, water)
Specific research detailing the sorption and transport mechanisms of this compound in soil, sediment, and water is not available in the existing scientific literature. The sorption behavior of pyridine and its derivatives is known to be complex and influenced by the compound's properties (such as pKa and hydrophobicity) and the characteristics of the environmental matrix (including organic carbon content, clay mineralogy, and pH). acs.orgacs.orgresearchgate.net
For ionizable N-heterocyclic compounds like pyridine derivatives, sorption to soil and sediment can be governed by a combination of partitioning to organic carbon, cation exchange of the protonated form, and surface complexation. acs.org Soil pH is a critical factor, as it determines the degree of protonation of the pyridine ring. acs.org While general principles of pyridine sorption are understood, quantitative data such as the organic carbon-water (B12546825) partition coefficient (Koc) or soil-water distribution coefficients (Kd) for this compound have not been reported. Similarly, its mobility and transport potential in aqueous environments cannot be definitively stated without experimental evidence. biorxiv.orgcanada.ca
Analytical Method Development for Environmental Monitoring of the Compound in Abiotic Samples
While there are established analytical methods for the determination of pyridine and its various derivatives in environmental samples, specific methods validated for the routine monitoring of this compound in abiotic matrices are not described in the available literature. thermofisher.comnih.govcdc.gov
Generally, the analysis of alkylpyridines in environmental samples like water and soil involves techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). thermofisher.comsielc.comnih.gov For GC analysis, flame ionization detection (FID) or mass spectrometry (MS) are common detection methods. acs.orgtandfonline.comepa.gov Sample preparation for water samples might involve liquid-liquid extraction or solid-phase extraction to concentrate the analyte before analysis. google.com For soil and sediment, extraction with an appropriate solvent followed by cleanup is typically required. thermofisher.commdpi.com
Although these general methodologies would likely be adaptable for this compound, the absence of published, validated methods means that specific parameters such as detection limits, quantification limits, and recovery efficiencies in various abiotic sample types have not been documented.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Isopropyl-6-methylpyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via Friedländer annulation or nucleophilic substitution reactions. For example, using 2-methylpyridine derivatives with isopropyl halides under inert conditions (e.g., N₂ atmosphere) at 80–100°C. Catalysts like palladium or copper complexes may enhance regioselectivity . Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS and adjusting parameters such as stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature gradients.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- ¹H/¹³C NMR to confirm substituent positions and isopropyl/methyl group integration .
- FT-IR to identify pyridine ring vibrations (~1600 cm⁻¹) and alkyl C-H stretches (~2850–2960 cm⁻¹).
- HPLC-PDA (with C18 columns) to assess purity (>98%) and detect trace impurities .
- Elemental Analysis for empirical formula validation.
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in lab settings?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Pyridine derivatives often exhibit limited aqueous solubility but dissolve in organic solvents like dichloromethane .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor decomposition via TLC or mass spectrometry. Store under inert gas (argon) in amber vials to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR peaks) for this compound?
- Methodological Answer :
- Cross-validate techniques : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and rule out solvent artifacts .
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian or ORCA software) to identify discrepancies caused by conformational isomerism .
- Controlled experiments : Repeat synthesis with isotopically labeled precursors (e.g., deuterated methyl groups) to trace signal origins .
Q. What mechanistic insights govern the reactivity of this compound in catalytic systems (e.g., coordination chemistry or organocatalysis)?
- Methodological Answer :
- Coordination studies : Titrate the compound with transition metals (e.g., Cu²⁺, Ru³⁺) and analyze binding modes via UV-Vis, EPR, or X-ray crystallography. Steric effects from the isopropyl group may hinder metal-ligand coordination .
- Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants in catalytic cycles (e.g., hydrogenation or cross-coupling). Compare with sterically unhindered analogs to isolate substituent effects .
Q. How does the steric bulk of the isopropyl group influence the compound’s electronic properties and intermolecular interactions?
- Methodological Answer :
- Electrochemical analysis : Perform cyclic voltammetry to assess redox potentials and compare with less hindered pyridines. Increased steric bulk may elevate oxidation potentials due to reduced electron density .
- X-ray diffraction : Resolve crystal packing patterns to identify van der Waals interactions or π-stacking disruptions caused by the isopropyl group .
- DFT calculations : Map molecular electrostatic potentials (MEPs) to quantify electron-withdrawing/donating effects .
Data Analysis and Experimental Design
Q. What strategies are recommended for designing stability studies of this compound under extreme conditions (e.g., high humidity, oxidative stress)?
- Methodological Answer :
- Forced degradation : Expose the compound to 75% relative humidity (RH) at 40°C for 4 weeks, or 3% H₂O₂ at 25°C for 48 hours. Analyze degradation products via LC-MSⁿ and propose pathways (e.g., N-oxidation or ring opening) .
- QbD approach : Use factorial designs (e.g., 2³) to model the impact of temperature, RH, and light intensity on stability. Derive predictive equations using ANOVA .
Q. How should researchers address conflicting literature reports on the compound’s bioactivity or toxicity?
- Methodological Answer :
- Meta-analysis : Systematically review studies using PRISMA guidelines, focusing on assay conditions (e.g., cell lines, exposure times). Discrepancies may arise from impurities or solvent choice (e.g., DMSO vs. ethanol) .
- Replicate assays : Perform dose-response curves in triplicate using standardized protocols (e.g., OECD guidelines for cytotoxicity) and compare IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
